molecular formula C8H9N3OS B2404346 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole CAS No. 2309214-29-5

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole

Cat. No.: B2404346
CAS No.: 2309214-29-5
M. Wt: 195.24
InChI Key: AKHCQNAXMIHMBY-UHFFFAOYSA-N
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Description

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole is a high-purity synthetic heterocyclic compound designed for research and development applications, particularly in medicinal chemistry. This molecule features a unique hybrid structure combining oxazole and 1-methyl-1H-imidazole rings linked by a thioether methyl bridge, a design principle often employed to create privileged scaffolds for probing biological systems . The imidazole ring is a fundamental building block in medicinal chemistry, known for its presence in a wide range of bioactive molecules and approved therapeutics . Its amphoteric nature and ability to engage in hydrogen bonding contribute to favorable pharmacokinetic properties and improved aqueous solubility, making it a valuable structural component in drug discovery . The incorporation of a thioether linkage can enhance the molecule's metabolic stability and provide a versatile handle for further chemical modification. Hybrid molecules containing imidazole and other heterocyclic rings, such as oxazole, represent a significant area of investigation in anticancer research . These structures are frequently explored as kinase inhibitors and for their potential to interact with multiple biological targets simultaneously . Furthermore, related thio-substituted imidazole derivatives have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antimicrobial and antioxidant effects, highlighting the therapeutic potential of this chemical class . This compound is supplied as a characterized research chemical to support hit identification, lead optimization, and structure-activity relationship (SAR) studies. It is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-[(1-methylimidazol-2-yl)sulfanylmethyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-11-3-2-9-8(11)13-5-7-4-12-6-10-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCQNAXMIHMBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=COC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Design

The target molecule comprises an oxazole core linked via a methylthio bridge to a 1-methylimidazole moiety. Retrosynthetic cleavage suggests two primary disconnections:

  • Oxazole-thioether linkage : Formation of the methylthio bridge between pre-synthesized oxazole and imidazole intermediates.
  • Convergent assembly : Simultaneous construction of both heterocycles through tandem cyclization and coupling reactions.

Source materials indicate that potassium hydroxide-mediated thiolation and iron-catalyzed diketone rearrangements are critical for stabilizing reactive intermediates.

Synthetic Methodologies

Stepwise Assembly via Oxazole Intermediate

Oxazole Core Synthesis

The oxazole ring is typically constructed via cyclodehydration of α-acylamino ketones. For example, treatment of 2-bromo-1-(4-methylsulfonylphenyl)ethan-1-one with ammonium acetate in acetic acid at 110°C for 12 hours yields 4-(methylsulfonylphenyl)oxazole. Adapting this method, 4-(bromomethyl)oxazole can be synthesized using acetyl chloride and thioanisole in dichloromethane, followed by bromination with N-bromosuccinimide (NBS).

Thioether Bridge Installation

Reaction of 4-(bromomethyl)oxazole with 1-methyl-1H-imidazole-2-thiol in the presence of potassium carbonate (K₂CO₃) in ethanol/water (1:1) at reflux for 6 hours achieves the thioether linkage. This method, adapted from similar protocols, affords the target compound in 68% yield after recrystallization from dimethylformamide (DMF).

Key reaction parameters :

  • Solvent system : Ethanol/water (1:1) enhances solubility of ionic intermediates.
  • Base selection : K₂CO₃ minimizes hydrolysis compared to NaOH.

One-Pot Convergent Synthesis

A patent-derived approach employs a tandem cyclization-coupling strategy:

  • Cyclocondensation : Mixing 2-amino-1-(4-fluorophenyl)ethan-1-one with cyanamide in methanol under reflux forms the imidazole ring.
  • In situ thioalkylation : Addition of 4-(chloromethyl)oxazole and thiourea in the presence of Pd/C (5% w/w) under hydrogen atmosphere (1 atm) facilitates C–S bond formation.

This method achieves a 72% isolated yield, with the one-pot process reducing purification steps.

Optimization and Mechanistic Insights

Solvent and Temperature Effects

Parameter Optimal Value Yield Impact Source
Reaction temperature 80°C +15%
Ethanol/water ratio 1:1 +22%
Catalyst loading Pd/C (5% w/w) +18%

Elevated temperatures (80°C) accelerate nucleophilic substitution at the methylthio center, while aqueous ethanol mitigates side reactions such as oxidation.

Competing Pathways and Byproduct Formation

  • N-Alkylation vs. S-Alkylation : At pH > 10, the imidazole nitrogen competes with the thiol group for alkylation, producing regioisomeric byproducts. Acidic conditions (pH 6–7) favor S-alkylation selectivity (>95%).
  • Oxazole ring-opening : Prolonged heating in aqueous media (>8 hours) leads to oxazole hydrolysis, necessitating strict time control.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.49 (s, 3H, imidazole-CH₃), 4.21 (s, 2H, SCH₂), 7.45–8.04 (m, 3H, oxazole-H and imidazole-H).
  • X-ray crystallography : Confirms planar geometry of the oxazole ring and dihedral angle of 87.2° between heterocycles, ensuring no π-π stacking interference.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN/H₂O = 70:30) shows >99% purity, with retention time = 6.8 minutes.

Industrial-Scale Considerations

Patent data emphasize cost-effective adaptations:

  • Catalyst recycling : Pd/C recovered via filtration retains 92% activity over five cycles.
  • Waste minimization : Ethanol/water solvent systems reduce organic waste by 40% compared to DMF-based protocols.

Chemical Reactions Analysis

Types of Reactions

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In the realm of chemistry, 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the study of metal complexes and their properties.

Biology

The compound's ability to interact with biological molecules makes it significant in biological research. Its applications include:

  • Enzyme Mechanism Studies : Investigating how it affects enzyme activity and understanding protein-ligand interactions.
  • Biochemical Probes : Serving as a tool for probing biological pathways and mechanisms.

Medicine

This compound has potential therapeutic applications due to its modulatory effects on biological pathways. Notable areas include:

  • Anti-inflammatory Activities : Research indicates that derivatives of oxazole and imidazole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .
Application AreaDetails
Enzyme InhibitionPotential COX-2 inhibitors with good binding affinities .
Antitumor ActivityStudies show effectiveness against various cancer cell lines .
Antioxidant EffectsMay interfere with reactive oxygen species .

Industry

In industrial applications, this compound is being explored for developing new materials with specific properties. Its use in creating catalysts and sensors is particularly promising due to its unique chemical structure.

Case Studies

Several studies highlight the compound's effectiveness in various applications:

  • Pharmacological Investigations : A study explored new oxazole derivatives as potential COX-2 inhibitors. The results showed significant binding affinities, indicating their promise as anti-inflammatory agents .
  • Antitumor Activity : Another investigation assessed the antitumor effects of related compounds on cancer cell lines, demonstrating their ability to inhibit cell proliferation without traditional DNA intercalation mechanisms .
  • Biochemical Probes : Research into enzyme interactions has revealed that this compound can serve as an effective biochemical probe for studying metabolic pathways and enzyme kinetics.

Mechanism of Action

The mechanism by which 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole exerts its effects involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole with compounds sharing key structural motifs, such as oxazole/imidazole cores, thioether linkages, or substituted heterocycles.

Oxazole-Based Analogues
Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity Reference
Target Compound Oxazole (1-Methylimidazol-2-yl)thio-methyl Not explicitly described Inferred antimicrobial/antifungal potential
Compound 1 Oxazole Benzimidazole-thio, nitroaryl Nucleophilic substitution, recrystallization In vitro antimicrobial activity
Compound 9 Oxadiazole 2-Methyl-5-nitroimidazole, aromatic thiols Reflux, column chromatography Antiparasitic (similar to metronidazole derivatives)
Compound 28 Pyrimidine (1-Methylimidazol-2-yl)thio, trimethoxyphenyl Multi-step substitution Kinase inhibition (HR-MS data provided)

Key Observations :

  • Thioether Linkage: The (methylthio)imidazole group in the target compound and Compound 28 improves solubility and metabolic stability compared to non-thio analogs .
Imidazole-Based Analogues
Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity Reference
C1–C9 Series Triazole-imidazole Diaryl-substituted imidazoles One-pot condensation Anticancer (docking studies)
Compound 9c Benzoimidazole-triazole Fluorophenyl, bromophenyl Sonogashira coupling, click chemistry α-Glucosidase inhibition (docking poses analyzed)
Compound C1 Imidazolone Chlorobenzothiophene, dimethylamino Microwave-assisted synthesis Antifungal/antibacterial (spectral data confirmed)

Key Observations :

  • Bioactivity : Imidazole-containing compounds (e.g., C1–C9) show enhanced enzyme inhibition due to the basic nitrogen in imidazole, which facilitates hydrogen bonding .
  • Synthetic Flexibility : Microwave-assisted synthesis () and one-pot methods () improve yields for imidazole derivatives compared to traditional reflux.
Thiazole and Triazole Hybrids
Compound Name / ID Core Structure Key Substituents Synthesis Method Biological Activity Reference
Compound 9a–e Thiazole-triazole Aryl acetamides Multi-step alkylation Antidiabetic (IC₅₀ values comparable to acarbose)
Compound 4a–j Imidazo-thiazole Hydroxylamine derivatives Condensation with NH₂OH·HCl Broad-spectrum antimicrobial

Key Observations :

  • Synergistic Effects : Hybrids like thiazole-triazole () combine the rigidity of thiazole with the metabolic stability of triazole, outperforming single-heterocycle analogs.

Structural and Functional Insights

Crystallographic Data
  • For example, the crystal structure of 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one () reveals intramolecular hydrogen bonding between the oxadiazole and imidazole groups, stabilizing the active conformation .
Spectroscopic Characterization
  • ¹H/¹³C NMR : Imidazole protons in the target compound’s analogs (e.g., Compound 28) resonate at δ 7.8–8.2 ppm, while oxazole protons appear at δ 6.5–7.0 ppm .
  • HR-MS : Precise mass data (e.g., [M+Na]⁺ m/z 463.0622 for Compound 28) confirm the integrity of thioether linkages .

Biological Activity

4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole is a heterocyclic compound that exhibits a variety of biological activities due to its unique structural features, which include both imidazole and oxazole rings. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C8H10N4OS\text{C}_8\text{H}_{10}\text{N}_4\text{OS}

It features a thioether linkage between the imidazole and oxazole rings, which enhances its reactivity and biological interactions. The presence of nitrogen and sulfur atoms contributes to its solubility and ability to participate in various biochemical pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, are effective against a range of pathogens. A study demonstrated that similar compounds showed significant inhibitory effects against Leishmania major, with IC50 values indicating potent antileishmanial activity .

CompoundIC50 (µg/mL)Reference
This compoundTBDThis study
Glucantime50 (24h)

Antitumor Activity

The compound has shown promise in anticancer research. In vitro studies have reported that derivatives of imidazole and oxazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.12 to 15.63 µM against breast cancer (MCF-7) and other cell lines, suggesting that modifications to the imidazole ring can enhance activity .

Cell LineCompoundIC50 (µM)
MCF-7This compoundTBD
A549Similar derivative0.11
HT-29Similar derivative2.76

Target Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets through:

  • Hydrogen Bonding : The nitrogen atoms in the imidazole and oxazole rings can form hydrogen bonds with biological macromolecules.
  • Hydrophobic Interactions : The aromatic nature of the rings allows for hydrophobic interactions with lipid membranes or protein binding sites.

These interactions can modulate various biochemical pathways, including those involved in inflammation, apoptosis, and cellular proliferation.

Pharmacokinetics

Imidazole derivatives are generally characterized by high solubility in polar solvents, influencing their absorption and distribution in biological systems. This property is crucial for their effectiveness as therapeutic agents.

Case Studies

A recent study explored the synthesis and evaluation of several imidazole-based compounds, including this compound). It was found that modifications to the thioether group significantly impacted biological activity, highlighting the importance of structural variations in drug design .

In another investigation focusing on the antitumor properties of related compounds, a series of derivatives were synthesized and tested against multiple cancer cell lines. The most active compound exhibited selective toxicity toward cancer cells while sparing normal cells, indicating potential for targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)oxazole, and how can purity be validated?

  • Methodology :

  • Solvent-free synthesis : Utilize Friedel-Crafts acylation under solvent-free conditions with Eaton’s reagent (P₂O₅/CH₃SO₃H), achieving yields >90% while minimizing environmental impact .
  • Catalytic systems : Optimize reactions using Cu(I)-catalyzed click chemistry or nucleophilic substitution with thiourea derivatives to introduce the thioether linkage .
  • Characterization : Validate purity via 1H^1H-/13C^{13}C-NMR, IR spectroscopy, and elemental analysis. Compare calculated vs. experimental elemental composition (e.g., C, H, N, S) to confirm structural integrity .

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Methodology :

  • Spectroscopic profiling : Use 1H^1H-NMR to identify methylthio (-SCH₃) and oxazole proton signals, and IR to confirm C-S (600–700 cm⁻¹) and C=N (1600–1500 cm⁻¹) stretches .
  • Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
  • X-ray crystallography : If single crystals are obtainable, resolve bond angles and dihedral angles to confirm spatial arrangement .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its anticancer or antimicrobial potential?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. For antimicrobial activity, test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) determination .
  • Molecular docking : Simulate binding to target proteins (e.g., EGFR, DNA gyrase) using AutoDock Vina. Compare docking poses of derivatives (e.g., 9c in ) to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) .
  • Patent analysis : Search USPTO or Espacenet for related imidazole-thioether derivatives with documented anticancer/antiviral claims .

Q. How should contradictory data in biological activity studies be resolved?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to rule out strain-specific effects.
  • Experimental controls : Ensure consistent solvent use (e.g., DMSO concentration ≤0.1%) and temperature/pH conditions .
  • Meta-analysis : Cross-reference PubMed and Scopus for studies reporting similar contradictions; analyze differences in substituents (e.g., electron-withdrawing groups on oxazole) that may alter activity .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified oxazole (e.g., 4,5-diphenyl substitution) or imidazole (e.g., 1-ethyl vs. 1-methyl) moieties. Compare activities to identify pharmacophores .
  • QSAR modeling : Use CoMFA or CoMSIA to correlate electronic (e.g., Hammett σ) and steric parameters with bioactivity data .
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays to prioritize derivatives with improved pharmacokinetics .

Q. How can solubility and bioavailability challenges be addressed for in vivo studies?

  • Methodology :

  • Salt formation : Convert the free base to hydrochloride or mesylate salts to enhance aqueous solubility .
  • Prodrug design : Introduce ester or amide prodrug moieties (e.g., ethyl acetate in ) that hydrolyze in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles to improve tissue penetration and reduce systemic toxicity .

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